An In-depth Technical Guide to N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Frontier of Pyrrolidinone Chemistry
In the landscape of modern medicinal chemistry, the pyrrolidinone core stands as a "privileged scaffold," a testament to its recurring presence in a multitude of biologically active compounds.[1] This five-membered lactam ring system offers a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability, making it a cornerstone in the design of novel therapeutics.[2][3] This guide delves into the chemical intricacies and potential pharmacological significance of a specific, lesser-known derivative: N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide .
While direct literature on this exact molecule is sparse, this guide endeavors to provide a comprehensive technical overview by drawing upon established principles of organic synthesis, and the well-documented biological activities of structurally related pyrrolidinone derivatives. By synthesizing data from analogous compounds, we can construct a robust predictive framework for its properties, potential synthesis, and putative therapeutic applications.
Molecular Architecture and Physicochemical Profile
The foundational step in understanding any novel chemical entity is to delineate its structure and predict its physical and chemical properties.
Systematic IUPAC Name: N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide
Chemical Structure:
A 2D representation of N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide.
Predicted Physicochemical Properties:
The following table summarizes the predicted physicochemical properties of N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide, estimated based on its structure and data from similar compounds.
| Property | Predicted Value | Rationale / Comparative Compound |
| Molecular Formula | C12H22N2O3 | Based on chemical structure |
| Molecular Weight | 242.32 g/mol | Based on chemical structure |
| Appearance | White to off-white solid | Typical for similar acetamide derivatives[4] |
| Melting Point | 130-150 °C | Similar to other solid acetamide derivatives |
| Boiling Point | > 300 °C (decomposes) | High polarity and hydrogen bonding potential |
| Solubility | Soluble in DMSO, ethanol; limited water solubility | Expected based on the presence of both polar and non-polar moieties[4] |
| logP | ~1.5 - 2.5 | Calculated based on structure; indicates moderate lipophilicity |
| Hydrogen Bond Donors | 1 | From the acetamide N-H group |
| Hydrogen Bond Acceptors | 3 | From the two carbonyl oxygens and the pyrrolidinone nitrogen |
Synthetic Strategy: A Plausible Pathway
Proposed Synthetic Workflow:
A proposed two-step synthesis of N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of Ethyl 2-(4-butyl-2-oxopyrrolidin-1-yl)acetate
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To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-butyl-2-pyrrolidinone (1.0 eq) in anhydrous THF dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 1 hour.
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Cool the mixture back to 0 °C and add ethyl chloroacetate (1.1 eq) dropwise.
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Stir the reaction mixture at room temperature overnight.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(4-butyl-2-oxopyrrolidin-1-yl)acetate.
Step 2: Synthesis of N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide
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Dissolve the purified ethyl 2-(4-butyl-2-oxopyrrolidin-1-yl)acetate (1.0 eq) in a saturated solution of ammonia in ethanol.
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Transfer the solution to a sealed pressure vessel.
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Heat the reaction mixture to 70-80 °C and stir for 24-48 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield the final product, N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide.
Putative Biological Activity and Mechanism of Action
The pyrrolidinone scaffold is a well-established pharmacophore with a broad range of biological activities, including nootropic, anticonvulsant, anti-inflammatory, and antimicrobial effects.[3] The prototypical nootropic agent, Piracetam (2-oxo-1-pyrrolidine acetamide), and its analogs have been studied for their cognitive-enhancing properties.[7][8]
It is hypothesized that N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide may exhibit nootropic and neuroprotective activities. The addition of a butyl group at the 4-position of the pyrrolidinone ring increases the lipophilicity of the molecule, which may enhance its ability to cross the blood-brain barrier.
Potential Mechanism of Action:
Drawing parallels with other nootropic pyrrolidinone derivatives, the potential mechanism of action could involve the modulation of central nervous system targets.[9][10]
-
Modulation of AMPA Receptors: Like other racetams, it may act as a positive allosteric modulator of AMPA receptors, enhancing glutamatergic neurotransmission, which is crucial for synaptic plasticity, learning, and memory.[10]
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Influence on Neuronal Membrane Fluidity: It could interact with the polar head groups of phospholipids in the neuronal membrane, thereby increasing membrane fluidity and enhancing the function of membrane-bound receptors and ion channels.[7]
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GABAergic and Glutamatergic Activities: Molecular docking studies on related N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide suggest a high affinity for both GABA-A and AMPA receptors.[9]
Hypothesized Signaling Pathway:
Potential mechanism involving positive allosteric modulation of AMPA receptors.
Potential Applications in Drug Development
The unique structural features of N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide position it as an interesting candidate for further investigation in several therapeutic areas:
-
Cognitive Enhancers: As a potential nootropic agent, it could be explored for the treatment of cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease, or age-related cognitive decline.[11]
-
Neuroprotective Agents: Its potential to modulate neuronal function suggests it could be investigated for its neuroprotective effects in conditions such as stroke and traumatic brain injury.
-
Anticonvulsants: The pyrrolidinone core is present in several anticonvulsant drugs, such as Levetiracetam.[7][12] Therefore, this novel derivative warrants evaluation for its potential anticonvulsant properties.
Future Directions and Conclusion
N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide represents an unexplored molecule within the pharmacologically rich class of pyrrolidinone derivatives. This in-depth technical guide, by synthesizing information from related compounds, provides a foundational framework for its synthesis, characterization, and potential therapeutic applications.
Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive in vitro and in vivo studies to validate the hypothesized biological activities. Characterization using techniques such as NMR, IR, and mass spectrometry will be crucial to confirm its structure. Subsequent pharmacological profiling will elucidate its mechanism of action and therapeutic potential. The journey from a hypothetical molecule to a potential therapeutic agent is long and arduous, but the promising legacy of the pyrrolidinone scaffold makes N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide a worthy candidate for exploration.
References
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Alghamdi, S. An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. 2021. Available from: [Link]
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PubChem. 1-Pyrrolidineacetamide, N-(2-(butylamino)-2-oxoethyl)-2-oxo-. National Center for Biotechnology Information. Available from: [Link]
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Kavina, M. A., et al. Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of General Chemistry. 2011;81(5):873-877. Available from: [Link]
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Veinberg, G., et al. Novel methods for the synthesis of 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]- acetamide ((R)-phenotropil). RSU Research Portal. 2014. Available from: [Link]
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Kodonidi, I. P., et al. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Pharmacy & Pharmacology. 2020;8(2):106-116. Available from: [Link]
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PubChem. N,N-Diethyl-2-(2-oxopyrrolidin-1-yl)acetamide. National Center for Biotechnology Information. Available from: [Link]
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Kodonidi, I. P., et al. MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES. Pharmacy & Pharmacology. 2020. Available from: [Link]
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Veinberg, G., et al. Synthesis and biological evaluation of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers as novel positive allosteric modulators of sigma-1 receptor. Bioorganic & Medicinal Chemistry. 2013;21(10):2764-71. Available from: [Link]
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